5-Bromo-2-hydroxybenzophenone
Overview
Description
5-Bromo-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Research on compounds related to 5-Bromo-2-hydroxybenzophenone, like bromophenols from marine algae, has shown significant antioxidant activity. These compounds, isolated from the marine red alga Rhodomela confervoides, have demonstrated potent free radical scavenging activity against DPPH and ABTS radicals, suggesting their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2011).
Photodynamic Therapy for Cancer
A zinc phthalocyanine derivative incorporating a structure similar to this compound has been synthesized and characterized for its application in photodynamic therapy for cancer treatment. This compound showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for use as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Properties
Certain bromophenols structurally related to this compound, extracted from the marine red alga Rhodomela confervoides, have shown antibacterial properties. These compounds were found to be effective against various bacterial strains, indicating their potential use in the development of new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Environmental Analysis
This compound and related compounds have been a subject of environmental analysis, particularly in water samples. A study developed a method for the determination of hydroxylated benzophenone UV absorbers, including 2-hydroxybenzophenone derivatives, in environmental water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Chemical Synthesis and Modification
Studies have also focused on the synthesis and modification of compounds similar to this compound for various applications. For instance, the synthesis of hyperbranched polyethers from 5-(Bromomethyl)-1,3-dihydroxybenzene, which involves processes such as O-alkylation and C-alkylation, indicates the potential for creating polymers with various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety and Hazards
5-Bromo-2-hydroxybenzophenone is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
It is often used as a raw material for the synthesis of various monocondensed schiff bases .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .
Result of Action
It is primarily used as a raw material in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized by employing p-bromophenyl benzoate as a starting material
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 111-114 °C .
Dosage Effects in Animal Models
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Metabolic Pathways
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICRNXAGUXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281642 | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55082-33-2 | |
Record name | 55082-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-2-hydroxybenzophenone in the synthesis of Dioxomolybdenum(VI) chelates?
A: this compound serves as a crucial building block for synthesizing Dioxomolybdenum(VI) chelates. It acts as a bidentate ligand, meaning it can bind to the central molybdenum atom through two donor atoms. [] These donor atoms are the oxygen from the hydroxyl group and the nitrogen from the thiosemicarbazone moiety, which is formed by reacting this compound with a thiosemicarbazide. This binding forms a stable six-membered chelate ring with the molybdenum ion. []
Q2: How does the structure of the resulting Dioxomolybdenum(VI) chelate impact its properties?
A: The research used this compound derivatives containing different alkyl substituents (methyl or ethyl) on the thiosemicarbazone moiety. [] This structural modification directly influences the electronic and steric properties of the resulting Dioxomolybdenum(VI) chelates. For instance, the study investigated the effect of the N(4)-phenyl substituent on the conjugation of the chelate rings using techniques like NMR and X-ray diffraction. [] Understanding these structure-property relationships is crucial for tailoring the chelates for specific applications.
Q3: What analytical techniques were employed to characterize the synthesized Dioxomolybdenum(VI) chelates?
A3: The researchers employed a range of analytical techniques to characterize the newly synthesized Dioxomolybdenum(VI) chelates. These techniques include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds. []
- Molar conductivity: To assess the ionic nature and electrolytic behavior of the chelates in solution. []
- Electronic spectroscopy: To study the electronic transitions within the molecule and gain insight into the metal-ligand bonding. []
- Infrared spectroscopy: To identify functional groups and investigate the coordination modes of the ligands to the molybdenum center. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and study the environment of specific atoms within the molecule. []
- Single-crystal X-ray diffraction: To determine the three-dimensional structure and molecular packing of the chelates in the solid state. []
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